7,7-Dimethyl-5,6,7,8-tetrahydroquinazolin-5-one
Description
Properties
IUPAC Name |
7,7-dimethyl-6,8-dihydroquinazolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(2)3-8-7(9(13)4-10)5-11-6-12-8/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLDTAXTEONBQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC=NC=C2C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-5,6,7,8-tetrahydroquinazolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,3-dimethylcyclohexanone with formamide in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired quinazoline derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high-quality product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The C2 position of the quinazolinone ring undergoes nucleophilic substitution due to the electron-withdrawing effect of the ketone and adjacent nitrogen atoms.
Key Findings :
-
Chlorination with POCl₃ is highly efficient, with yields exceeding 80% .
-
Secondary amines (e.g., piperazine, morpholine) readily displace the chloride group under mild heating .
Acylation and Amidation
The exocyclic amine group at position 4 participates in acylation reactions to form derivatives with enhanced biological activity.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylacetyl chloride | DCM, room temperature, 5 h | N-(7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenylacetamide | 72% | |
| Benzyl chloroformate | THF, 0°C to RT, 12 h | Ethyl 4-[7,7-dimethyl-5-oxo-4-(phenylamino)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate | 68% |
Key Findings :
-
Acylation occurs regioselectively at the 4-position amine.
-
Electron-withdrawing substituents on the acylating agent improve reaction rates.
Multi-Component Cyclization
The compound serves as a precursor in one-pot syntheses of polycyclic derivatives.
Key Findings :
-
Methanesulfonic acid catalyzes efficient cyclocondensation under solvent-free conditions .
-
Substituents on the aldehyde directly influence the electronic properties of the final product .
Oxidation and Reduction
The tetrahydroquinazoline scaffold undergoes redox transformations at the 5,6,7,8-positions.
Key Findings :
-
Oxidation selectively targets the C5–C6 double bond while preserving the ketone .
-
Hydrogenation under mild conditions retains the ketone functionality .
Cross-Coupling Reactions
The C2 and C4 positions engage in palladium-catalyzed coupling reactions.
Key Findings :
-
Suzuki coupling at C2 requires electron-deficient aryl boronic acids for optimal yields .
-
Steric hindrance from the dimethyl group slightly reduces coupling efficiency at C4 .
Condensation Reactions
The ketone group participates in Knoevenagel and aldol condensations.
Key Findings :
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-5-one typically involves cyclocondensation reactions of appropriate precursors. Notably, derivatives of this compound can be synthesized by modifying the substituents on the quinazoline core to enhance specific biological activities. The structural integrity of the compound allows for various modifications that can lead to enhanced pharmacological profiles.
Biological Properties
Research has demonstrated that this compound exhibits a range of biological activities:
- Antiviral Activity : A series of derivatives have shown promising antiviral effects against viruses such as avian paramyxovirus (APMV-1), with some compounds demonstrating efficacy comparable to established antiviral agents like Ribavirin .
- Anticancer Properties : Compounds derived from this compound have been evaluated for their antiproliferative activity in various cancer cell lines. For instance, studies have indicated that certain derivatives significantly inhibit the growth of human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells .
- Antimicrobial Activity : Some derivatives have also been tested for antimicrobial properties against a range of pathogens. The modifications in the structure can lead to enhanced interactions with microbial targets .
Applications in Drug Development
The unique properties of this compound make it a valuable scaffold in drug development:
- Lead Compound for Antiviral Drugs : The effectiveness of certain derivatives against viral infections positions them as potential lead compounds for developing new antiviral therapies.
- Cancer Therapeutics : The antiproliferative effects observed in various cancer cell lines suggest that this compound could be further developed into anticancer agents.
- Antimicrobial Agents : The ability to modify the compound to enhance its antimicrobial activity opens avenues for developing new antibiotics or antifungal drugs.
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of this compound derivatives:
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-5,6,7,8-tetrahydroquinazolin-5-one involves its interaction with specific molecular targets. It can inhibit enzymes such as ATPases and kinases, which play crucial roles in cellular processes. By binding to these enzymes, the compound can disrupt their normal function, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-5-one are contrasted with related heterocycles below.
Table 1: Comparative Analysis of this compound and Analogues
Key Structural and Functional Differences
Core Heterocycle: The quinazolinone core in this compound distinguishes it from tetrahydroquinolines (THQs, e.g., 2-methyl-THQ) and tetrazolo-pyrimidines.
Substituent Effects: Chloro-substituted analogs (e.g., 2-chloro-7,7-dimethyl-THQ) exhibit increased electrophilicity, making them reactive intermediates in cross-coupling reactions . Amino-substituted derivatives (e.g., 4-amino-7,7-dimethyl-quinazolinone) show enhanced solubility and bioavailability, as noted in DrugBank entry DB08316 .
Synthetic Efficiency: Nanocatalyst-assisted synthesis of this compound achieves higher yields (65–85%) under solvent-free conditions compared to traditional methods for THQs (50–70%) . Tetrazolo[1,5-a]pyrimidines require mercury-based catalysts, raising environmental concerns despite high yields (70–90%) .
Biological Activity :
- This compound derivatives demonstrate broad-spectrum antioxidant activity linked to the dimedone moiety .
- In contrast, THQ analogs like 2-methyl-THQ are prioritized in kinase inhibition studies due to their structural similarity to ATP-binding domains .
Notable Research Findings
- A 2024 study highlighted this compound as a turn-off fluorescent chemosensor for picric acid detection in water, leveraging its electron-deficient quinazolinone core .
- The amino-substituted analog (4-amino-7,7-dimethyl-quinazolinone) showed promise in high-throughput crystallography studies, with a molecular weight of 191.23 g/mol and favorable pharmacokinetic properties .
Biological Activity
7,7-Dimethyl-5,6,7,8-tetrahydroquinazolin-5-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound belongs to the tetrahydroquinazoline family, characterized by a bicyclic structure that includes a quinazolinone moiety. This structural feature is crucial for its interaction with biological targets.
The biological activity of this compound is attributed to its ability to modulate enzyme activity and interact with various receptors. Notably:
- Enzyme Inhibition : It has shown potential as an inhibitor of several enzymes involved in metabolic pathways. For instance, it may inhibit dihydrofolate reductase (DHFR), which is critical in folate metabolism and is a target for antitumor agents .
- Antiviral Activity : Recent studies have highlighted its antiviral properties. The compound exhibits inhibitory effects against several viruses, including Dengue virus (DENV) and Zika virus (ZIKV), with IC50 values indicating effective concentrations for viral inhibition .
Biological Activity Data
| Activity Type | Target/Pathway | IC50 Value (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Antiviral | DENV | 1.5 | 2.8 |
| Antiviral | ZIKV | 7.5 | 1.8 |
| Enzyme Inhibition | DHFR | Not specified | Not specified |
| Anticancer | Various cancer cell lines | Not specified | Not specified |
Case Studies
-
Antiviral Studies :
A study demonstrated that derivatives of this compound exhibited significant antiviral activity against DENV and ZIKV. The compound's mechanism involved the inhibition of viral replication through interference with viral enzyme functions . -
Anticancer Activity :
Research indicates that compounds derived from tetrahydroquinazoline structures can inhibit cancer cell proliferation. For example, derivatives were tested against various cancer cell lines and showed promising results in reducing cell viability . -
In Silico Studies :
Molecular docking studies have predicted high binding affinities of the compound towards key enzymes involved in tuberculosis treatment. This suggests a potential role as an antitubercular agent .
Q & A
Q. What are the most efficient synthetic routes for 7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-5-one?
A one-pot synthesis method using zinc ferrite nanocatalysts under solvent-free conditions has been optimized for related quinazolinone derivatives. This approach involves a Michael addition, cyclodehydration, and dimedone condensation with aryl aldehydes and thiourea. Key advantages include reduced reaction times (e.g., 2–4 hours), moderate-to-good yields (60–85%), and eco-friendly catalyst recovery .
| Reaction Parameter | Optimized Condition |
|---|---|
| Catalyst | Zinc ferrite nanoparticles |
| Solvent | Solvent-free |
| Temperature | 80–100°C |
| Yield Range | 60–85% |
Q. How can this compound be purified and characterized post-synthesis?
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Structural confirmation employs:
- 1H/13C-NMR : Key signals include δ 1.05–1.15 ppm (geminal dimethyl groups) and δ 193–174 ppm (carbonyl groups) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 337 for derivatives) and fragmentation patterns validate the structure .
- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹) .
Q. What safety protocols are essential when handling this compound?
While specific toxicological data are limited, general protocols for quinazolinones include:
- Use of PPE (gloves, lab coat, goggles).
- Avoidance of inhalation/ingestion; work in a fume hood.
- Proper disposal of chlorinated byproducts (if applicable) per hazardous waste guidelines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Yield optimization strategies include:
- Catalyst Loading : 10–15 wt% nanocatalyst enhances nucleophilicity in substitution reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve intermediate stability .
- Temperature Control : Reflux conditions (80–100°C) balance reaction rate and byproduct suppression .
Q. What spectroscopic techniques resolve structural ambiguities in derivatives?
Advanced techniques include:
- 2D-NMR (COSY, HSQC) : Correlates proton-proton and carbon-proton couplings to confirm stereochemistry.
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., for analogs with substituents like 4-dimethylamino groups) .
- High-Resolution MS (HRMS) : Validates molecular formulas (e.g., C20H25N3O4 for trimethoxyphenyl derivatives) .
Q. How can structure-activity relationships (SAR) guide derivative design for biological activity?
SAR strategies involve:
- Substituent Variation : Introducing electron-withdrawing groups (e.g., -Cl, -F) at position 7 enhances antimicrobial activity .
- Heterocycle Fusion : Adding indole or piperazine moieties improves target specificity (e.g., kinase inhibition) .
- Pharmacophore Modeling : Computational docking (e.g., AutoDock Vina) identifies key interactions with biological targets like DNA topoisomerases .
Q. How should researchers address contradictions in biological assay data?
- Assay Replication : Use orthogonal assays (e.g., MTT and colony-forming unit assays for cytotoxicity) .
- Control Standardization : Include reference compounds (e.g., doxorubicin for anticancer studies) to validate experimental conditions.
- Metabolic Stability Testing : Liver microsome assays assess whether conflicting results arise from compound degradation .
Data Contradiction Analysis
For conflicting solubility or reactivity
- Solubility Testing : Compare results across solvents (e.g., DMSO vs. ethanol) using UV-Vis spectrophotometry .
- Reaction Kinetics : Monitor intermediate formation via LC-MS to identify competing pathways (e.g., oxidation vs. reduction) .
Key Omissions
- Commercial synthesis or pricing data are excluded per guidelines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
